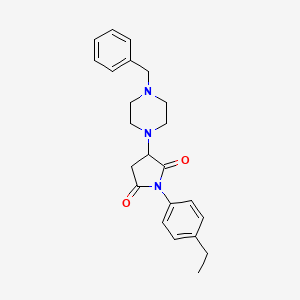

3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione

Description

Propriétés

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-2-18-8-10-20(11-9-18)26-22(27)16-21(23(26)28)25-14-12-24(13-15-25)17-19-6-4-3-5-7-19/h3-11,21H,2,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILWFYIJDSUVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of a suitable precursor, such as a substituted succinic anhydride, with an amine.

Coupling of the Piperazine and Pyrrolidine-2,5-dione Moieties: The final step involves coupling the benzylated piperazine with the pyrrolidine-2,5-dione core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,5-dione core, potentially forming hydroxyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and ethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde derivatives.

Reduction: Hydroxyl derivatives of the pyrrolidine-2,5-dione core.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula for 3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is , with a molecular weight of 363.46 g/mol. The compound features a pyrrolidine core substituted with a benzylpiperazine and an ethylphenyl group, which contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain structural modifications can enhance cytotoxic effects against various cancer cell lines. The incorporation of specific substituents has been shown to improve the median growth inhibitory concentration (IC50) values against human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cells .

| Compound | IC50 (μmol/L) | Cancer Cell Line |

|---|---|---|

| This compound | 2.56 | NCI-H460 |

| This compound | 2.89 | HepG2 |

| This compound | 2.68 | HCT-116 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate to significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess the effectiveness of the compound compared to established antibiotics like cefotaxime.

| Bacterial Strain | MIC (μmol/L) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 6 | Cefotaxime |

| Bacillus subtilis | 12 | Cefotaxime |

| Salmonella typhi | 8 | Cefotaxime |

Protein Kinase Inhibition

The compound's structure suggests potential as a protein kinase inhibitor, which is crucial in regulating various cellular processes and can be targeted in cancer therapy. Research has focused on synthesizing similar compounds to evaluate their potency against specific kinases involved in tumor growth and progression .

Case Studies and Research Findings

Several studies have documented the pharmacological potential of this compound:

- A study published in Molecules explored the synthesis of related compounds and their anticancer activities, highlighting structure–activity relationships that guide further development .

- Another research article focused on the antimicrobial efficacy of similar derivatives, providing insights into how modifications can enhance bioactivity against resistant strains .

Mécanisme D'action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the ethyl group on the phenyl ring.

3-(4-Methylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione: Similar structure but has a methyl group on the piperazine ring instead of a benzyl group.

Uniqueness

3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is unique due to the presence of both the benzyl and ethyl groups, which may confer distinct pharmacological properties compared to its analogs.

Activité Biologique

3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 379.45 g/mol. The compound features a pyrrolidine-2,5-dione core, which is known for its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O3 |

| Molecular Weight | 379.45 g/mol |

| LogP | 1.9613 |

| Polar Surface Area | 35.528 Ų |

| Hydrogen Bond Acceptors Count | 6 |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of specific enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation. Inhibition of AChE has implications for treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

- Acetylcholinesterase Inhibition : A study demonstrated that derivatives of piperazine, including compounds similar to this compound, exhibited significant AChE inhibitory activity. This suggests potential applications in treating cognitive disorders .

- Antidepressant Potential : Research on pyrrolidine derivatives has indicated that certain structural modifications can enhance antidepressant activity. The incorporation of the benzylpiperazine moiety into the pyrrolidine structure may contribute to this effect, although specific data on this compound's antidepressant efficacy is still limited .

- Antimicrobial Activity : Compounds with similar structures have shown promise against various bacterial strains. The unique combination of functional groups in this compound may enhance its interaction with bacterial cell membranes or specific targets within microbial cells .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Core : This can be achieved through cyclization reactions involving appropriate amines and diacid chlorides.

- Introduction of the Benzylpiperazine Moiety : This step often involves nucleophilic substitution or coupling reactions to attach the benzylpiperazine group to the pyrrolidine core.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione, and how can reaction efficiency be validated?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving nucleophilic substitution of the pyrrolidine-2,5-dione core with 4-benzylpiperazine, followed by coupling to the 4-ethylphenyl group. Reaction efficiency is validated using HPLC (High-Performance Liquid Chromatography) to quantify intermediates and final product purity. Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., Pd/C for coupling reactions) should be conducted. NMR (¹H/¹³C) and FT-IR are critical for structural confirmation . Statistical Design of Experiments (DoE) via factorial designs (e.g., 2³ factorial matrix) optimizes parameters like solvent polarity, stoichiometry, and reaction time .

Q. How can researchers characterize the stereochemical configuration and purity of this compound?

- Methodological Answer : X-ray crystallography is recommended for absolute stereochemical determination, as seen in structurally analogous piperazine-pyrrolidine diones . Purity is assessed via reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) and UV detection at 254 nm. Mass spectrometry (ESI-MS) confirms molecular weight. Chiral chromatography (e.g., Chiralpak AD-H column) resolves enantiomeric excess if asymmetric synthesis is employed .

Q. What in vitro assays are suitable for preliminary bioactivity screening, particularly in neurological or oncological contexts?

- Methodological Answer : Use cell viability assays (MTT or CellTiter-Glo®) on cancer cell lines (e.g., MCF-7, HeLa) to screen for antiproliferative activity. For neurological targets (e.g., dopamine or serotonin receptors), radioligand binding assays with ³H-labeled antagonists (e.g., ³H-spiperone for D2 receptors) quantify IC₅₀ values. Dose-response curves (1 nM–100 µM) and statistical validation via ANOVA (p < 0.05) are critical. Parallel assays with positive controls (e.g., clozapine for receptor antagonism) ensure reliability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what validation experiments are required?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Glide) models interactions with targets like kinases or GPCRs. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) optimize ligand geometry. MD simulations (GROMACS, 100 ns) assess binding stability. Experimental validation involves SPR (Surface Plasmon Resonance) for KD measurement and ITC (Isothermal Titration Calorimetry) for thermodynamic profiling. Discrepancies >10% between computational and experimental KD require re-evaluation of force fields or protonation states .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

- Methodological Answer : Contradictions may arise from model-specific factors (e.g., cell line mutations, assay pH). Apply orthogonal validation :

- Replicate assays in isogenic cell lines or primary cells.

- Cross-validate with in silico ADMET predictions (e.g., hepatic clearance via CYP3A4).

- Use meta-analysis of dose-response curves (Prism®) to identify outliers. Statistical reconciliation via Bayesian hierarchical modeling accounts for inter-study variability .

Q. What methodologies are recommended for studying the compound’s environmental fate and degradation pathways?

- Methodological Answer : Conduct photodegradation studies under simulated sunlight (Xe lamp, 300–800 nm) with LC-MS/MS to identify breakdown products. Hydrolysis studies (pH 2–12, 37°C) quantify stability. For environmental fate, use OECD 307 guidelines (soil biodegradation) and measure half-life (t½) via first-order kinetics. Computational tools (EPI Suite) predict biodegradability and ecotoxicity .

Q. How can the compound’s stability under stressed conditions (heat, light, humidity) be systematically evaluated?

- Methodological Answer : Follow ICH Q1A guidelines:

- Forced degradation : Expose to 40°C/75% RH (humidity), UV light (ICH Q1B), and oxidative stress (3% H2O2).

- Monitor degradation via UPLC-PDA at 210–400 nm.

- Quantify degradation products using mass balance calculations (peak area normalization). Stability-indicating methods must resolve all degradants (>2.0 resolution factor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.